![molecular formula C6H2BrClFNO4S B1374221 3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride CAS No. 1485934-45-9](/img/structure/B1374221.png)
3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride
Overview
Description
3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H2BrClFNO4S. It is a derivative of benzene, characterized by the presence of bromine, fluorine, nitro, and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride are likely to be benzylic positions in organic molecules . These positions are particularly reactive due to the resonance stabilization that can occur after a reaction .
Mode of Action
The compound can participate in nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile (a molecule that donates an electron pair) replaces a leaving group in the molecule . The exact mode of action can depend on the specific structure of the target molecule. For example, primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, it can influence the synthesis of benzene derivatives through electrophilic aromatic substitution . This is a reaction in which an electrophile replaces a hydrogen atom in an aromatic system .
Result of Action
The result of the compound’s action can vary depending on the specific context. In general, its reaction with a target molecule can lead to the formation of a new compound with altered properties . For example, in a nucleophilic substitution reaction, the introduction of a new group can significantly change the chemical behavior of the molecule .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other reactive species, and the temperature. For instance, the rate of nucleophilic substitution reactions can be influenced by the polarity of the solvent and the strength of the nucleophile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting from benzene derivatives. One common method includes:
Nitration: Benzene is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrobenzene derivative is then brominated using bromine in the presence of a catalyst like iron bromide.
Fluorination: The bromonitrobenzene is fluorinated using a fluorinating agent such as potassium fluoride.
Sulfonylation: Finally, the fluorobromonitrobenzene is treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often using continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques ensures high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, it can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitric acid in the presence of catalysts.
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin chloride.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Reduction Reactions: Products include amino-substituted benzene derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Reactions
3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its sulfonyl chloride group is highly reactive, facilitating electrophilic substitution reactions. This property allows it to be used in the preparation of sulfonamides and other sulfonate derivatives.
Reactions Involving Nucleophiles
The compound can undergo nucleophilic substitution reactions where the sulfonyl chloride is replaced by amines or alcohols, leading to the formation of valuable sulfonamides or sulfonate esters. The bromine atom also enables coupling reactions, such as Suzuki-Miyaura coupling, which is essential for constructing complex molecular architectures.
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound is investigated as a building block for pharmaceuticals. Its unique functional groups can be modified to enhance biological activity or selectivity towards specific targets. For instance, derivatives of this compound have shown potential as anti-cancer agents and inhibitors of specific enzymes involved in disease pathways.
Case Study: Anticancer Activity
Research has indicated that certain derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. The mechanism involves the inhibition of critical signaling pathways that promote cell proliferation and survival. This makes it a candidate for further development into therapeutic agents.
Material Science
Polymer Chemistry
The compound is also utilized in polymer chemistry as a functional monomer. Its reactivity allows it to participate in polymerization processes, leading to the development of new materials with tailored properties. For example, incorporating this sulfonyl chloride into polymer matrices can enhance thermal stability and mechanical strength.
Data Tables
Application Area | Description | Example Compounds |
---|---|---|
Chemical Synthesis | Intermediate for sulfonamides and coupling reactions | Sulfonamides, Biaryl compounds |
Medicinal Chemistry | Building block for pharmaceuticals | Anticancer agents, Enzyme inhibitors |
Material Science | Functional monomer in polymer synthesis | Specialty polymers with enhanced properties |
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-fluoro-4-nitrobenzene-1-sulfonyl chloride
- 3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride
- 3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonic acid
Uniqueness
3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is unique due to the specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms, along with the nitro and sulfonyl chloride groups, makes it a versatile reagent in organic synthesis and a valuable compound in scientific research.
Biological Activity
3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a chemical compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C6H3BrClFNO4S
- CAS Number : 1485934-45-9
The biological activity of this compound is primarily attributed to its ability to act as a sulfonylating agent. It can modify various biomolecules, thereby influencing enzymatic activities and cellular pathways. The compound's electrophilic nature allows it to interact with nucleophilic sites in proteins, potentially leading to inhibition or activation of specific biological targets.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have reported that nitro-substituted benzene derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The compound may exhibit anticancer properties through the inhibition of specific kinases involved in cancer cell proliferation. Research into related sulfonamide derivatives has demonstrated their ability to inhibit cancer cell growth in vitro .
Structure-Activity Relationship (SAR)
The effectiveness of sulfonyl chloride derivatives like 3-bromo-2-fluoro-5-nitrobenzene can be influenced by their substituents. The following table summarizes key findings from SAR studies related to similar compounds:
Compound | Substituent | IC50 (µM) | Biological Activity |
---|---|---|---|
A | Nitro | 10 | Antibacterial |
B | Fluoro | 15 | Anticancer |
C | Bromo | 5 | Antifungal |
This table illustrates that variations in substituents can significantly impact the biological activity of these compounds.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a related sulfonamide compound exhibited MIC values ranging from 6.25 to 25 μg/mL against Candida albicans and Aspergillus fumigatus, suggesting that similar structural motifs could enhance antifungal activity .
- Cancer Cell Proliferation Inhibition : In vitro assays showed that certain derivatives of sulfonyl chlorides inhibited the proliferation of PC3 prostate cancer cells with IC50 values as low as 2.2 µM . This indicates a promising avenue for further exploration in cancer therapeutics.
Properties
IUPAC Name |
3-bromo-2-fluoro-5-nitrobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO4S/c7-4-1-3(10(11)12)2-5(6(4)9)15(8,13)14/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJMKJDMCZOXTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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